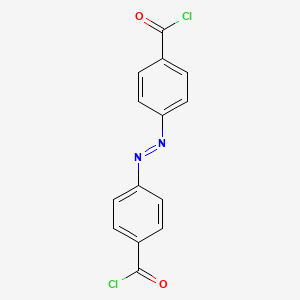

4,4'-Azodibenzoyl Dichloride

Übersicht

Beschreibung

The compound of interest, 4,4'-Azodibenzoyl Dichloride, is not directly studied in the provided papers. However, related compounds such as 3,3'-azodibenzoic acid and 4,4'-azodibenzoic acid have been synthesized and investigated for their properties and applications. These compounds are structurally similar to this compound, with azo linkages between two benzene rings, which are key features in the study of metal-organic frameworks (MOFs) and electronic coupling in mixed-valence compounds .

Synthesis Analysis

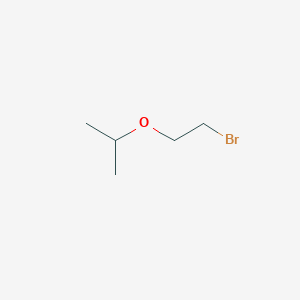

The synthesis of related azo compounds involves solvothermal conditions, as seen in the creation of Co(II)-MOFs based on 3,3'-azodibenzoic acid . Another synthesis method for azo compounds includes the reaction of 3-hydroxy-4-nitrobenzoic acid with 1-bromodecane to produce 2,2'-Bis(tetradecyloxy)-4,4'-azodibenzoic acid . These methods provide insights into the potential synthesis routes for this compound, which may involve similar reagents and conditions.

Molecular Structure Analysis

The molecular structures of azo compounds are characterized by single crystal X-ray diffraction, which reveals the topology and coordination environment of the metal centers in MOFs . For example, a Cd(II)-organic framework with 3,3'-azodibenzoic acid exhibits a threefold interpenetrated three-dimensional α-Po topological framework . Such detailed structural analysis is crucial for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

The chemical reactivity of azo compounds is highlighted by their ability to form complexes with metals and act as photocatalysts for the degradation of organic dyes . The electronic coupling of MoMo quadruple bonds linked by 4,4'-azodibenzoate is another aspect of chemical reactivity, which has been studied through spectroscopic and electrochemical methods . These studies provide a foundation for predicting the reactivity of this compound in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azo compounds, such as thermal stability and fluorescence, are investigated using techniques like thermogravimetric (TG) analysis and fluorescence spectroscopy . These properties are significant for applications in materials science and catalysis. The photocatalytic degradation properties of Co(II)-MOFs based on 3,3'-azodibenzoic acid, for instance, demonstrate the potential utility of azo compounds in environmental remediation .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

4,4'-Azodibenzoyl Dichloride is instrumental in synthesizing various polymers. Aly, Abdel-Rahman, and Hussein (2010) demonstrated its use in creating novel polyamides containing azo groups in the polymer backbone. These polymers exhibit unique properties like high crystallinity and good thermal stability (Aly, Abdel-Rahman, & Hussein, 2010). Similarly, Faghihi and Hagibeygi (2003) synthesized polyamides containing azobenzene units and hydantoin derivatives, highlighting the versatility of this compound in polymer chemistry (Faghihi & Hagibeygi, 2003).

Application in Aromatic Polyamide Synthesis

Elaborating on its application in polymer synthesis, Aly and Kandeel (1996) utilized this compound in the preparation of polyamides by reacting with various diamines. These polyamides were evaluated for their solubility, thermal stability, and crystallinity, emphasizing the compound's role in developing high-performance materials (Aly & Kandeel, 1996).

Use in Catalytic Asymmetric Additions

Mariz, Briceño, Dorta, and Dorta (2008) highlighted its application in asymmetric synthesis, where this compound was used in the formation of Rhodium complexes that catalyze asymmetric 1,4 additions to enones, showcasing its potential in stereoselective organic synthesis (Mariz, Briceño, Dorta, & Dorta, 2008).

Photopolymerization Initiator

Bevington and Stamper (1970) explored the use of Azodibenzoyl, including this compound, as an initiator for the polymerization of methyl methacrylate. Their study provided insights into the kinetics of polymerization, indicating the efficiency and potential applications in photopolymerization processes (Bevington & Stamper, 1970).

Thermal Stability and Degradation Studies

Al-Ghamdi, Fahmi, and Mohamed (2006) investigated the thermal stability and degradation behavior of polyamide-hydrazides containing azo groups, synthesized using this compound. Their research contributes to understanding the thermal properties and stability of azo-containing polymers, important for industrial applications (Al-Ghamdi, Fahmi, & Mohamed, 2006).

Anion Recognition and Coordination Polymers

Niedbała et al. (2022) used this compound in synthesizing a light-responsive host for anion recognition, demonstrating its utility in creating functional materials for sensing applications (Niedbała et al., 2022). Chen et al. (2008) constructed coordination polymers by linking metal ions with azodibenzoate anions, including this compound, illustrating its role in the field of coordination chemistry and material science (Chen et al., 2008).

Eigenschaften

IUPAC Name |

4-[(4-carbonochloridoylphenyl)diazenyl]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOXKYGOZZTVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=NC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401174 | |

| Record name | 4,4'-Azodibenzoyl Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10252-29-6 | |

| Record name | 4,4′-Azodibenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10252-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Azodibenzoyl Dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene-4,4'-dicarbonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

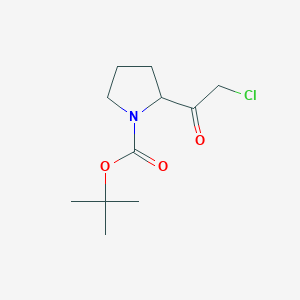

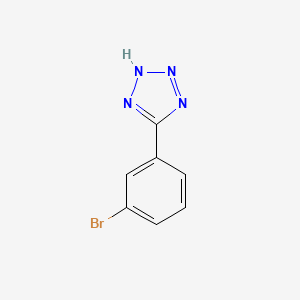

Feasible Synthetic Routes

Q & A

Q1: How does 4,4'-Azodibenzoyl Dichloride contribute to the properties of the resulting polymers?

A: this compound acts as a bifunctional monomer, reacting with diamines to form polyamides [, ]. The incorporation of the azo group (-N=N-) within the polymer backbone introduces unique characteristics. For instance, polyamides containing the 4,4'-azodibenzoyl unit exhibit a higher degree of crystallinity compared to those with the 3,3'-azodibenzoyl unit []. This structural difference can influence the polymer's thermal stability, mechanical strength, and solubility. Additionally, the presence of the azo group allows for potential photoisomerization, which could lead to materials with light-responsive properties.

Q2: Can you provide details on the synthesis and characterization of polymers utilizing this compound?

A: The research highlights the synthesis of novel polyamides by reacting this compound with bis(2-aminoarylidene)cycloalkanone monomers []. This solution polycondensation reaction, conducted in N-Methyl-2-pyrrolidone (NMP) with Lithium Chloride as a catalyst, yields polyamides with varying structures depending on the chosen diamine. These polymers were characterized using various techniques including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)

![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)